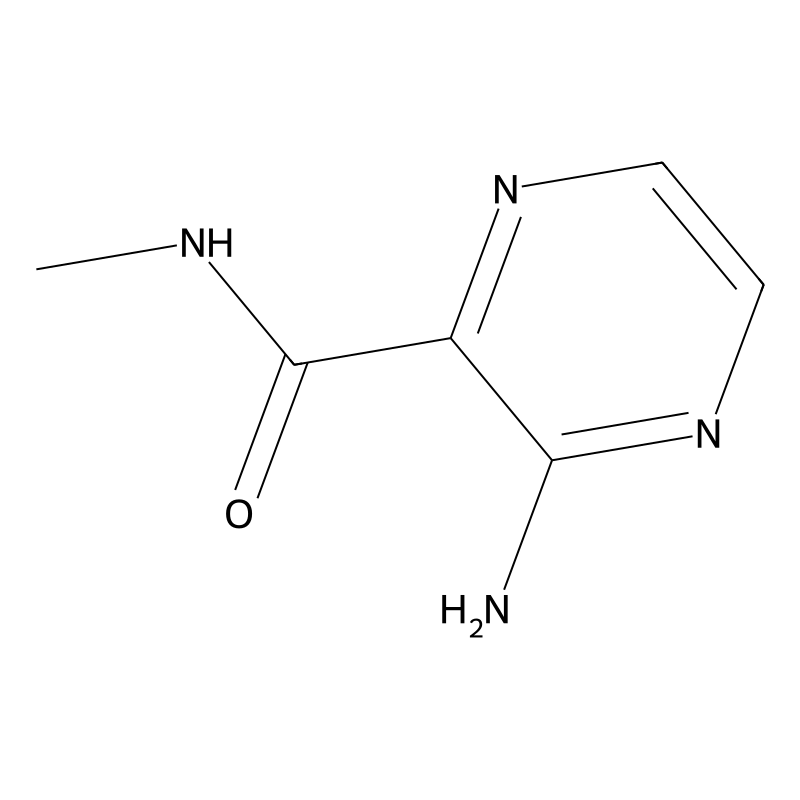

3-Amino-N-methylpyrazine-2-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antimicrobial Research

Summary of the Application: “3-Amino-N-methylpyrazine-2-carboxamide” and its derivatives have been studied for their antimicrobial properties. The research focused on the design, synthesis, and in vitro antimicrobial activity of a series of N-substituted 3-aminopyrazine-2-carboxamides .

Methods of Application: The compounds were synthesized with free amino groups in position 3 on the pyrazine ring. The series was subdivided into benzyl, alkyl, and phenyl derivatives based on various substituents on the carboxamidic moiety .

Results or Outcomes: The most active compound against Mycobacterium tuberculosis H37Rv (Mtb) was 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (MIC = 125 µg/mL, 46 µM) Antimycobacterial activity against Mtb and M kansasii along with antibacterial activity increased among the alkyl derivatives with increasing the length of carbon side chainAntifungal activity was observed in all structural subtypes, mainly against Trichophyton interdigitale and Candida albicans .

Molecular Engineering

Summary of the Application: This research is attracting dramatically increasing interest due to its unusual properties, facile synthesis from abundant and inexpensive starting materials, and promising applications ranging from (photo)catalysis, and photoelectrochemistry, to biosensors .

Methods of Application: The polymeric feature and facile synthesis of CN allow easy engineering of its structure at the molecular level . For instance, the moderate reactivity of CN at the interface, together with the aromatic π-conjugated framework and intralayer hydrogen bonds, provides ample possibilities to control its molecular structure and properties to meet task-specific applications .

Results or Outcomes: This research has led to advancements in the design and construction of the molecular structure of CN, such as by doping and copolymerization, engineering of the polymerization degree, coordination interaction, covalent and noncovalent functionalization, and modulation of intralayer hydrogen bonding . Beyond photocatalysis, the emerging applications of CN are also briefly discussed with a special emphasis on sensing, bioimaging and biotherapy, smart responsive systems and photoelectrochemical devices .

Chemical Synthesis

Summary of the Application: “3-Amino-N-methylpyrazine-2-carboxamide” is a chemical compound with the CAS Number: 36204-76-9 . It is used in the chemical industry for the synthesis of various products .

3-Amino-N-methylpyrazine-2-carboxamide is a heterocyclic compound characterized by a pyrazine ring substituted with an amino group at the 3-position and a methyl group attached to the nitrogen of the carboxamide functional group. Its molecular formula is and it has a molecular weight of approximately 168.16 g/mol. The compound has garnered interest due to its potential biological activities and applications in medicinal chemistry, particularly in the development of antimicrobial agents.

The synthesis of 3-amino-N-methylpyrazine-2-carboxamide typically involves several key reactions:

- Esterification: The initial step often involves converting 3-aminopyrazine-2-carboxylic acid to its methyl ester using reagents such as sulfuric acid and methanol. This reaction activates the carboxylic acid for subsequent transformations .

- Amidation: The methyl ester is then reacted with methylamine to form the desired amide product, 3-amino-N-methylpyrazine-2-carboxamide. This reaction can be facilitated under microwave irradiation or using coupling agents like 1,1'-carbonyldiimidazole in anhydrous solvents .

- Hydrolysis: In some synthetic pathways, hydrolysis of intermediate compounds may be necessary to yield the final product .

3-Amino-N-methylpyrazine-2-carboxamide exhibits notable biological activities, particularly as an antimicrobial agent. Research indicates that derivatives of this compound show significant efficacy against various strains of bacteria, including Mycobacterium tuberculosis, which is responsible for tuberculosis. The compound's mechanism of action appears to involve inhibition of specific bacterial enzymes, making it a candidate for further development in treating multidrug-resistant infections .

In vitro studies have demonstrated its potential as an antibacterial and antifungal agent, with varying degrees of cytotoxicity against human liver cancer cells, indicating a selective toxicity profile that warrants further investigation .

3-Amino-N-methylpyrazine-2-carboxamide has several applications primarily in medicinal chemistry:

- Antimicrobial Agents: Its derivatives are being explored for their potential use in treating infections caused by resistant strains of bacteria, particularly in tuberculosis therapy.

- Pharmaceutical Intermediates: The compound serves as a precursor for synthesizing more complex pyrazine derivatives that may exhibit enhanced biological activities.

- Research Tool: It is used in studies aimed at understanding enzyme inhibition mechanisms and developing new therapeutic strategies against infectious diseases .

Interaction studies involving 3-amino-N-methylpyrazine-2-carboxamide focus on its binding affinity to target enzymes, particularly those involved in bacterial protein synthesis. High-throughput screening methods have been employed to evaluate its efficacy against various strains of Mycobacterium tuberculosis and other pathogens, providing insights into structure-activity relationships that could guide further modifications for improved potency and selectivity .

Several compounds share structural similarities with 3-amino-N-methylpyrazine-2-carboxamide, which can provide context for its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Aminopyrazine-2-carboxylic acid | Contains a carboxylic acid group instead of amide | Direct precursor; less stable than the amide form |

| Pyrazinamide | A pyrazine derivative used in tuberculosis treatment | More established clinical use; different mechanism |

| 5-Amino-N-methylpyrazine-2-carboxamide | Amino group at the 5-position | Different biological activity profile |

| N-(4-Methoxybenzyl)pyrazine-2-carboxamide | Substituted at the nitrogen with a methoxybenzyl group | Enhanced lipophilicity; altered pharmacokinetics |

The uniqueness of 3-amino-N-methylpyrazine-2-carboxamide lies in its specific substitution pattern that influences its biological activity and interaction with target enzymes, making it a promising candidate for further research and development in antimicrobial therapies .

Molecular Structure and Characterization

Molecular Formula (C6H8N4O) and Weight (152.15 g/mol)

3-Amino-N-methylpyrazine-2-carboxamide possesses the molecular formula C6H8N4O, representing a compact heterocyclic compound with a molecular weight of 152.15 grams per mole [1] [2] [3]. The compound exhibits an exact mass of 152.07000 daltons, as determined through high-resolution mass spectrometry analysis [4]. This molecular composition reflects the presence of six carbon atoms, eight hydrogen atoms, four nitrogen atoms, and one oxygen atom, distributed across a pyrazine ring system with amino and methylcarboxamide substituents [5].

The molecular structure incorporates a pyrazine core (C4H4N2) substituted at the 2-position with a methylcarboxamide group (-CONH-CH3) and at the 3-position with an amino group (-NH2) [1] [6]. The structural integrity is confirmed through various analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry [7] [8].

CAS Registry Number (36204-76-9) and Systematic Nomenclature

The compound is uniquely identified by the Chemical Abstracts Service registry number 36204-76-9, providing an unambiguous chemical identifier for scientific and commercial applications [1] [2] [3]. The MDL number MFCD09953009 serves as an additional database identifier for chemical information systems [2] [6].

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the primary name being 3-amino-N-methyl-2-pyrazinecarboxamide [9]. Alternative systematic names include 2-Pyrazinecarboxamide, 3-amino-N-methyl- and 3-Aminopyrazine-2-carboxylic acid methylamide [6] [10]. The compound may also be referenced as 3-amino-5-carbamoylpyrazine-2-carboxylic acid in certain nomenclature systems [6].

| Nomenclature Type | Name |

|---|---|

| IUPAC Name | 3-amino-N-methyl-2-pyrazinecarboxamide |

| Chemical Name | 3-Amino-N-methylpyrazine-2-carboxamide |

| Systematic Name 1 | 2-Pyrazinecarboxamide, 3-amino-N-methyl- |

| Systematic Name 2 | 3-Aminopyrazine-2-carboxylic acid methylamide |

| Systematic Name 3 | 3-amino-5-carbamoylpyrazine-2-carboxylic acid |

Structural Features of the Pyrazine Core and Functional Groups

The pyrazine core represents a six-membered aromatic heterocycle containing two nitrogen atoms positioned at the 1,4-positions, creating an electron-deficient aromatic system [11] [12] [13]. This heterocyclic framework exhibits distinct electronic properties due to the electronegativity of the nitrogen atoms, which withdraw electron density from the ring carbons through both inductive and mesomeric effects [12] [13].

The pyrazine ring system maintains aromaticity through the presence of six π-electrons distributed across the conjugated system, following Hückel's rule for aromatic stability [13]. The nitrogen atoms in the pyrazine core contribute lone pairs of electrons that are perpendicular to the π-orbital system and do not participate in the aromatic π-electron delocalization [13] [14].

The amino substituent at the 3-position introduces electron-donating characteristics through resonance effects, while the carboxamide group at the 2-position provides both electron-withdrawing inductive effects and potential for hydrogen bonding interactions [15] [16]. The N-methyl carboxamide functional group (-CONH-CH3) contains a carbonyl oxygen that serves as a hydrogen bond acceptor and an amide nitrogen that can function as a hydrogen bond donor [16] [17].

The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: CNC(=O)C1=NC=CN=C1N [1] [2]. The International Chemical Identifier string provides a standardized representation: InChI=1S/C6H8N4O/c1-8-6(11)4-5(7)10-3-2-9-4/h2-3H,1H3,(H2,7,10)(H,8,11) [1] [9].

Physical Properties

Physical State and Appearance

3-Amino-N-methylpyrazine-2-carboxamide exists as a solid crystalline material under standard temperature and pressure conditions [9] [2]. The compound typically appears as a white to pale yellow solid, indicating minimal chromophoric character in the visible light spectrum [8] [7]. The crystalline nature suggests an ordered molecular arrangement stabilized by intermolecular interactions, including hydrogen bonding between adjacent molecules [8].

| Property | Value |

|---|---|

| Physical State | Solid (crystalline) |

| Appearance | White to pale yellow |

| Form | Powder or crystalline solid |

| Stability | Stable under recommended storage conditions |

Solubility Profile in Various Solvents

The solubility characteristics of 3-Amino-N-methylpyrazine-2-carboxamide reflect the compound's amphiphilic nature, possessing both polar functional groups and a moderately polar heterocyclic core [18] [19]. Related pyrazine carboxylate derivatives demonstrate limited solubility in water, with methyl 3-aminopyrazine-2-carboxylate showing solubility of approximately 3 milligrams per milliliter (19.58 millimolar) in aqueous media [18].

The presence of both amino and carboxamide functional groups contributes to the compound's polar character, facilitating interactions with protic solvents through hydrogen bonding mechanisms [19] [17]. The methylcarboxamide substituent provides moderate lipophilicity while maintaining hydrogen bonding capability through the amide nitrogen and carbonyl oxygen [16].

Ionic liquids have demonstrated significant solvation capacity for related pyrazine derivatives, with trifluoromethanesulfonate-based ionic liquids showing superior solubilization compared to bis(trifluoromethylsulfonyl)amide systems [19]. These alternative solvents offer potential advantages for pharmaceutical processing applications due to their reduced volatility and enhanced safety profiles [19].

Melting Point and Thermal Stability Parameters

Specific melting point data for 3-Amino-N-methylpyrazine-2-carboxamide requires further experimental determination, though related pyrazine carboxamide derivatives exhibit melting points ranging from approximately 58°C to 145°C depending on substitution patterns [8]. The thermal stability of pyrazine-based compounds is generally enhanced by the aromatic character of the heterocyclic core [19].

Related 3-aminopyrazine-2-carboxamide derivatives demonstrate varying thermal stability profiles, with compounds such as 3-amino-N-(2-methylbenzyl)pyrazine-2-carboxamide exhibiting melting points around 124.5-125.6°C [8]. The presence of intramolecular hydrogen bonding between the amino group and the carboxamide carbonyl can influence thermal properties by stabilizing specific conformational arrangements [8] [16].

Differential scanning calorimetry studies on related pyrazine compounds reveal solid-solid phase transitions at specific temperatures, indicating polymorphic behavior that can affect physical properties and stability [19] [20]. These thermal characteristics are crucial for determining appropriate storage conditions and processing parameters [9].

Electronic and Structural Characteristics

Electron Distribution and Resonance Structures

The electron distribution in 3-Amino-N-methylpyrazine-2-carboxamide reflects the interplay between the electron-deficient pyrazine core and the electron-donating amino substituent [21] [12]. The pyrazine ring system exhibits reduced electron density at carbon positions due to the inductive and mesomeric effects of the nitrogen heteroatoms [12] [22].

Computational studies using density functional theory reveal that the nitrogen atoms in the pyrazine ring create electron-withdrawing effects that influence the overall charge distribution throughout the molecule [21] [23]. The electron density is preferentially localized around the electronegative nitrogen and oxygen atoms, creating regions of negative electrostatic potential [24] [25].

Resonance structures demonstrate the delocalization of electron density between the amino group and the pyrazine ring system [15] [16]. The amino substituent can donate electron density through resonance, partially compensating for the electron-deficient nature of the pyrazine core [16] [12]. This electronic interaction influences the chemical reactivity and binding properties of the compound [15] [25].

The carboxamide functional group exhibits resonance between the carbonyl carbon-oxygen double bond and the nitrogen lone pair, resulting in partial double bond character for the carbon-nitrogen amide bond [16] [17]. This resonance stabilization affects the planarity and rotational barrier around the amide bond [16].

Hydrogen Bonding Capabilities

3-Amino-N-methylpyrazine-2-carboxamide possesses multiple sites capable of participating in hydrogen bonding interactions [16] [17]. The compound contains four hydrogen bond acceptor sites and two hydrogen bond donor sites, as determined through computational molecular descriptor analysis [5].

The amino group at the 3-position provides two hydrogen bond donor sites through its N-H bonds, while simultaneously serving as a hydrogen bond acceptor through the nitrogen lone pair [16] [17]. The carboxamide functional group contributes one hydrogen bond donor site via the N-H bond and one acceptor site through the carbonyl oxygen [16] [17].

Intramolecular hydrogen bonding can occur between the amino group and the adjacent carboxamide carbonyl oxygen, creating a stabilized conformational arrangement [16] [8]. This internal hydrogen bond influences the molecular geometry and can affect the availability of hydrogen bonding sites for intermolecular interactions [16] [20].

Crystallographic studies of related pyrazine carboxamide derivatives reveal extensive hydrogen bonding networks in the solid state, with molecules forming chains or layers through complementary donor-acceptor interactions [8] [17]. These intermolecular hydrogen bonds contribute to the thermal stability and physical properties of the crystalline material [8].